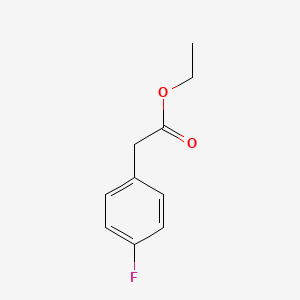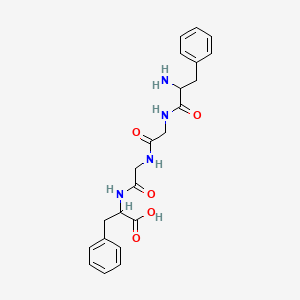
Ethyl-2-(4-Fluorphenyl)acetat
Übersicht
Beschreibung
Ethyl 2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H11FO2. It is an ester derived from 4-fluorophenylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
Ethyl 2-(4-fluorophenyl)acetate is a chemical compound that has been used as a precursor in condensation reactions with diamines . The primary targets of Ethyl 2-(4-fluorophenyl)acetate are therefore the diamines involved in these reactions.
Mode of Action
The mode of action of Ethyl 2-(4-fluorophenyl)acetate involves its interaction with diamines. In these reactions, Ethyl 2-(4-fluorophenyl)acetate undergoes a C-C bond cleavage, leading to the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(4-fluorophenyl)acetate are those involved in the synthesis of benzimidazoles and perimidines . These compounds are known to have antimalarial properties, suggesting that Ethyl 2-(4-fluorophenyl)acetate could indirectly affect the biochemical pathways related to malaria infection.
Result of Action
The molecular and cellular effects of Ethyl 2-(4-fluorophenyl)acetate’s action are primarily seen in its role as a precursor in the synthesis of benzimidazoles and perimidines . These compounds have potential antimalarial properties, suggesting that Ethyl 2-(4-fluorophenyl)acetate could have indirect antimalarial effects.
Biochemische Analyse
Biochemical Properties
Ethyl 2-(4-fluorophenyl)acetate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in condensation reactions with diamines, leading to the synthesis of benzimidazoles and perimidines, which are compounds with potential antimalarial properties . Additionally, it undergoes oxidative cross-coupling with indoles, a reaction that involves dioxygen activation . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Ethyl 2-(4-fluorophenyl)acetate affects various types of cells and cellular processes. It has been studied for its cytotoxic effects on cancer cell lines. For example, a derivative of this compound, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, has shown significant anticancer activity against the HCT 116 cell line . This suggests that ethyl 2-(4-fluorophenyl)acetate can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of ethyl 2-(4-fluorophenyl)acetate involves its interaction with various biomolecules. It can participate in free radical reactions, such as free radical bromination, where it interacts with N-bromosuccinimide (NBS) to form a succinimidyl radical . This radical can then remove a hydrogen atom from the benzylic position of ethyl 2-(4-fluorophenyl)acetate, leading to the formation of a benzylic radical. This process highlights the compound’s ability to undergo radical reactions, which can influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(4-fluorophenyl)acetate can change over time. The compound’s stability and degradation are important factors to consider. For instance, it has been observed that the compound can undergo oxidative degradation, which may affect its long-term stability and efficacy . Additionally, the cytotoxic effects of its derivatives on cancer cell lines suggest that prolonged exposure can lead to significant cellular changes .
Dosage Effects in Animal Models
The effects of ethyl 2-(4-fluorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, the cytotoxicity of its derivatives against cancer cell lines indicates that there is a threshold beyond which the compound becomes harmful . This highlights the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 2-(4-fluorophenyl)acetate is involved in various metabolic pathways. It can undergo oxidative cross-coupling reactions, which involve the activation of dioxygen . This reaction is facilitated by enzymes that catalyze the formation of reactive oxygen species, leading to the oxidation of the compound. Additionally, the compound’s interaction with diamines in condensation reactions suggests its involvement in the synthesis of biologically active molecules .
Transport and Distribution
Within cells and tissues, ethyl 2-(4-fluorophenyl)acetate is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s physicochemical properties, such as its lipophilicity, influence its distribution and accumulation in different tissues . This can affect its localization and efficacy in biochemical processes.
Subcellular Localization
The subcellular localization of ethyl 2-(4-fluorophenyl)acetate can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with enzymes involved in oxidative reactions suggests that it may localize to organelles such as mitochondria, where reactive oxygen species are generated . This localization can enhance its efficacy in biochemical reactions and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-fluorophenyl)acetate can be synthesized through the esterification of 4-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the synthesis of ethyl 2-(4-fluorophenyl)acetate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product .
Types of Reactions:
Oxidation: Ethyl 2-(4-fluorophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-fluorophenylacetic acid or 4-fluorophenylacetone.
Reduction: 4-fluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(4-chlorophenyl)acetate
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-(4-methylphenyl)acetate
Comparison: Ethyl 2-(4-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals with improved pharmacokinetic properties .
Eigenschaften
IUPAC Name |
ethyl 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJHHAOVXQCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207400 | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-88-2 | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)








